
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H19FN4OS and its molecular weight is 406.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide is a synthetic compound with potential therapeutic applications. Its structure includes a pyrazole core, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its efficacy against different cell lines, mechanisms of action, and potential clinical applications.
- Molecular Formula : C22H19FN4OS
- Molecular Weight : 406.48 g/mol
- IUPAC Name : 5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide
- CAS Number : 1297612-20-4
Biological Activity Overview
Research has demonstrated that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Recent studies have shown that this compound has significant cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 3.79 | Induces apoptosis |
SF-268 | 12.50 | Cell cycle arrest |
NCI-H460 | 42.30 | Inhibition of proliferation |
These results indicate that the compound may be particularly effective against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Antimicrobial Mechanisms : The exact mechanisms through which it exerts antimicrobial effects are still under investigation but may involve disruption of microbial cell walls or inhibition of essential metabolic pathways.
Case Studies and Research Findings
Several case studies have explored the effectiveness of this compound in preclinical settings:
- Study on Breast Cancer Cells : A study conducted by Bouabdallah et al. demonstrated that the compound significantly inhibited the proliferation of MCF7 cells with an IC50 of 3.79 µM, indicating strong potential for further development as a therapeutic agent .
- Antimicrobial Efficacy Assessment : In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .
- Combination Therapy Potential : Research indicates that when used in combination with other chemotherapeutic agents, this compound may enhance overall efficacy and reduce resistance in cancer treatment protocols.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
Core template assembly : Start with a 1,5-diarylpyrazole core, similar to SR141716 derivatives, using condensation reactions (e.g., 4-fluoroaniline and isocyanides) .
Thiazole ring formation : Introduce the 4-methylthiazol-5-yl group via cyclization with thiourea derivatives under acidic conditions.
Carboxamide coupling : React the pyrazole-thiazole intermediate with phenethylamine using carbodiimide coupling agents (e.g., EDC/HOBt).
- Key variables : Temperature (60–80°C for cyclization), solvent (DMF or THF), and catalyst (e.g., Pd for cross-coupling steps).
- Yield optimization : Use orthogonal purification (e.g., column chromatography, recrystallization) to achieve >85% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
Technique | Parameters | Purpose |
---|---|---|
1H/13C NMR | Deuterated DMSO, 400–600 MHz | Assign aromatic protons and carboxamide groups . |
X-ray crystallography | Single-crystal analysis at 100 K | Resolve thiazole-pyrazole ring geometry and fluorophenyl orientation . |
HRMS | ESI+ mode, m/z accuracy <2 ppm | Validate molecular formula (C23H20FN4OS) . |
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Prioritize target-agnostic screens to identify potential bioactivity:
- Kinase inhibition : Use ADP-Glo™ assays against kinase panels (e.g., EGFR, VEGFR) at 10 µM .
- Antiproliferative activity : Test in MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:
- Orthogonal validation : Repeat assays in ≥2 independent labs using standardized protocols (e.g., CLIA-certified facilities).
- Impurity profiling : Quantify byproducts (>0.1% threshold) via UPLC-MS and correlate with bioactivity outliers .
- Dose-response refinement : Use 8-point dilution series (1 nM–100 µM) to minimize false positives/negatives .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Address poor aqueous solubility (common in aryl-heterocyclic systems) via:
- Salt formation : Screen with pharmaceutically acceptable acids (e.g., HCl, citrate) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) using emulsion-solvent evaporation .
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance intestinal absorption .
Q. How can computational methods guide the optimization of this compound’s target selectivity?
- Methodological Answer : Use in silico workflows to minimize off-target effects:
Molecular docking : Screen against homology models of off-target receptors (e.g., serotonin receptors) using AutoDock Vina .
MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) .
QSAR modeling : Train models on pyrazole-thiazole datasets to predict ADMET properties .
Q. Data Contradiction Analysis
Q. Why do some studies report potent COX-2 inhibition while others show no anti-inflammatory activity?
- Methodological Answer : Contradictions may stem from:
- Assay variability : Cell-free (enzyme inhibition) vs. cell-based (PGE2 ELISA) assays yield differing results .
- Species specificity : Rodent vs. human COX-2 isoform selectivity (e.g., murine IC50 = 0.8 µM vs. human IC50 >10 µM) .
- Redox interference : Thiol-containing assay buffers may artificially inflate activity .
特性
CAS番号 |
1297612-20-4 |
---|---|
分子式 |
C22H19FN4OS |
分子量 |
406.48 |
IUPAC名 |
5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H19FN4OS/c1-14-20(29-22(25-14)16-7-9-17(23)10-8-16)18-13-19(27-26-18)21(28)24-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,24,28)(H,26,27) |
InChIキー |
LTDZNOZKGFZPGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)NCCC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。